

# Structural Elucidation and Characterization of Indinavir Sulfate Ethanolate: A Technical Guide

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## Compound of Interest

Compound Name: *Indinavir Sulfate Ethanolate*

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## Abstract

Indinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, critical in antiretroviral therapy. The commercially available form is a hydrated sulfate salt, specifically **Indinavir Sulfate Ethanolate**. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the analytical techniques and experimental protocols for the structural elucidation and characterization of **Indinavir Sulfate Ethanolate**. It includes a compilation of quantitative data, detailed methodologies for key analytical techniques, and visual workflows to facilitate a deeper understanding of the characterization process.

## Physicochemical Properties

**Indinavir Sulfate Ethanolate** is a white to off-white, hygroscopic, crystalline powder.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C38H55N5O9S (Indinavir Sulfate Ethanolate)	[2]
C36H47N5O4 · H2SO4 (Indinavir Sulfate)	[3]	
Molecular Weight	757.94 g/mol (Ethanolate)	[2]
711.88 g/mol (Sulfate)	[1]	
Appearance	White to off-white, hygroscopic, crystalline powder	[1]
Melting Point	150–153 °C (decomposes)	[4][5]
Solubility		
- Water	Very soluble (>100 mg/mL)	[3][4]
- Methanol	Very soluble	[1]
- Ethanol	Insoluble	[3][6]
- DMSO	20 mg/mL	[3]
- DMF	14 mg/mL	[3]
- PBS (pH 7.2)	10 mg/mL	[3]

## Structural Elucidation Techniques and Experimental Protocols

The definitive structural elucidation of **Indinavir Sulfate Ethanolate** relies on a combination of spectroscopic and crystallographic techniques.

### X-Ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of the molecular structure, including stereochemistry, and details of the crystal packing and solvation. While a

definitive public crystal structure for the ethanolate has not been identified in this review, the general protocol for its determination is outlined below. Powder X-ray Diffraction (PXRD) is crucial for routine identification, polymorphism screening, and quality control.

#### Experimental Protocol: Single-Crystal X-ray Diffraction (Hypothetical)

- **Crystal Growth:** Dissolve **Indinavir Sulfate Ethanolate** in a suitable solvent system (e.g., ethanol/water mixtures) at an elevated temperature. Allow the solution to cool slowly and undisturbed. Alternatively, vapor diffusion or slow evaporation methods can be employed. High-quality single crystals of sufficient size are required.
- **Data Collection:** Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu K $\alpha$  or Mo K $\alpha$  radiation) and a sensitive detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- **Structure Solution and Refinement:** Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters. The positions of the indinavir cation, sulfate anion, and ethanol and water solvates would be determined.

#### Experimental Protocol: Powder X-ray Diffraction (PXRD)

- **Sample Preparation:** Gently grind a small amount of the **Indinavir Sulfate Ethanolate** powder to ensure a random orientation of the crystallites. Pack the powder into a sample holder.
- **Data Acquisition:** Place the sample holder in a powder diffractometer. Collect the diffraction pattern over a specific  $2\theta$  range (e.g.,  $5^\circ$  to  $40^\circ$ ) using a monochromatic X-ray source.
- **Data Analysis:** Process the diffraction pattern to identify the  $2\theta$  positions and intensities of the diffraction peaks. These are characteristic of the crystalline form.<sup>[7]</sup> Reported characteristic peaks for Indinavir Sulfate are found at  $2\theta$  values of 12.55, 16.2, 18.85, 19.48, 21.75, 23.8, and 25.25 degrees.<sup>[7]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure in solution.  $^1\text{H}$  NMR provides information on the proton environment, while  $^{13}\text{C}$  NMR identifies all unique carbon atoms.

Experimental Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Indinavir Sulfate Ethanolate** in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ).
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For  $^1\text{H}$  NMR, typical parameters include a  $30^\circ$  pulse and a relaxation delay of 1-2 seconds. For quantitative  $^1\text{H}$  NMR (e.g., for ethanol determination), a longer relaxation delay (e.g., 5 times the longest  $T_1$ ) is necessary. For  $^{13}\text{C}$  NMR, proton decoupling is used to simplify the spectrum.
- **Data Analysis:** Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative number of protons. Assign the chemical shifts of the signals to the corresponding nuclei in the molecule based on their chemical environment, multiplicity, and correlation experiments (e.g., COSY, HSQC).

**Quantitative Data:  $^1\text{H}$  NMR** A published study on the quantification of ethanol in Indinavir Sulfate reported the following key chemical shifts in  $\text{D}_2\text{O}$ :

- Ethanol: 3.5 ppm (q, 2H,  $J = 7.1$  Hz), 1.03 ppm (t, 3H,  $J = 7.1$  Hz)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Experimental Protocol: ESI-MS/MS

- **Sample Preparation:** Prepare a dilute solution of **Indinavir Sulfate Ethanolate** in a suitable solvent (e.g., methanol or acetonitrile/water).

- **Infusion and Ionization:** Infuse the sample solution directly into the ESI source of a mass spectrometer. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal for the protonated molecule  $[M+H]^+$ .
- **MS and MS/MS Analysis:** Acquire a full scan mass spectrum to identify the protonated molecular ion of Indinavir. Select the  $[M+H]^+$  ion as the precursor ion and perform collision-induced dissociation (CID) by colliding it with an inert gas (e.g., argon) in the collision cell. Acquire the product ion spectrum (MS/MS) at various collision energies to observe the fragmentation pattern.
- **Data Analysis:** Propose a fragmentation pathway based on the observed product ions and their mass differences from the precursor ion.

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands for the functional groups present in Indinavir (e.g., O-H, N-H, C=O, aromatic C=C).

## Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability, melting behavior, and desolvation of **Indinavir Sulfate Ethanolate**.

Quantitative Data: Thermal Analysis

Technique	Temperature Range (°C)	Observation	Associated Event
TGA	25–166	3.23 - 4.54% mass loss	Desolvation (loss of ethanol/water)
166–356	Significant mass loss	Decomposition of the molecule	
DSC	70–95	Endotherm	Desolvation
150-153	Endotherm	Melting with decomposition	
180–320	Exotherm	Onset of oxidative decomposition	

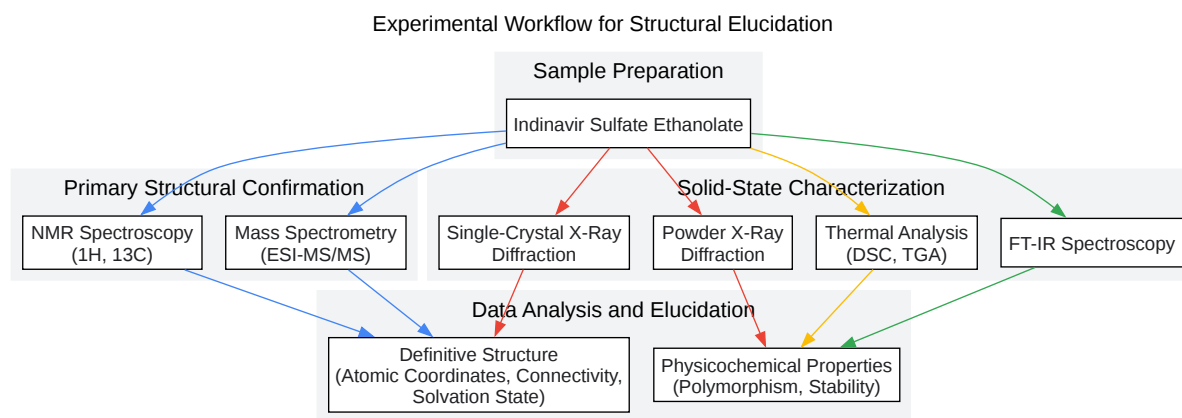
Note: The exact temperatures and mass loss percentages can vary slightly between studies and sample batches.[\[8\]](#)

#### Experimental Protocol: TGA/DSC

- Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of **Indinavir Sulfate Ethanolate** into an aluminum pan.
- Data Acquisition: Place the sample pan in the TGA or DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Data Analysis: Analyze the resulting TGA curve for mass loss events and the DSC thermogram for endothermic and exothermic transitions.

## Visualization of Workflows and Pathways

### Experimental Workflow for Structural Elucidation

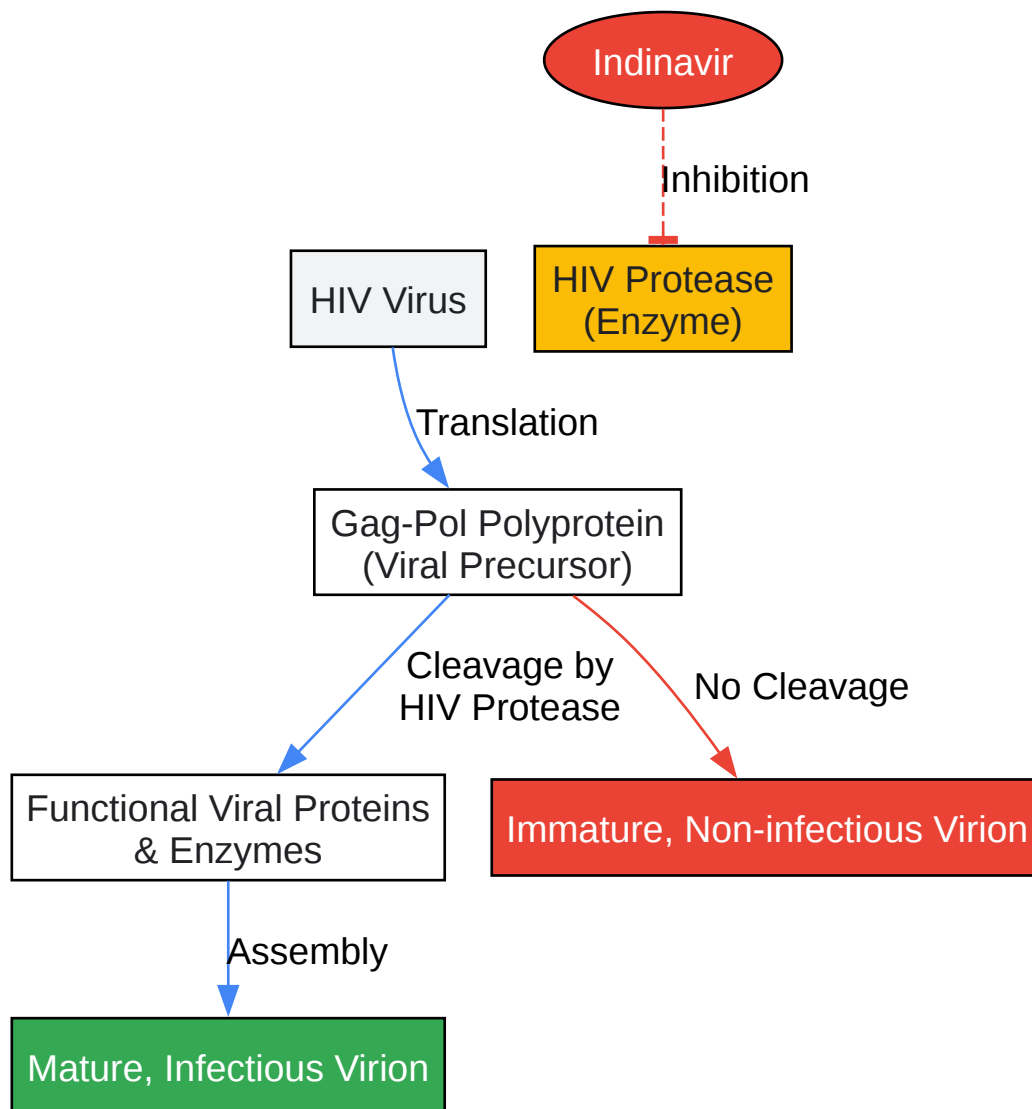


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Caption: Workflow for the comprehensive structural elucidation and characterization of **Indinavir Sulfate Ethanolate**.

## Signaling Pathway: Mechanism of Action of Indinavir

## Mechanism of Action of Indinavir



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Caption: Indinavir inhibits HIV protease, preventing the maturation of new viral particles.

## Conclusion

The structural elucidation and characterization of **Indinavir Sulfate Ethanolate** require a multi-faceted analytical approach. While foundational physicochemical and thermal properties are well-documented, a publicly available, definitive single-crystal structure of the ethanolate form remains elusive. The combination of X-ray diffraction, NMR spectroscopy, mass spectrometry, and thermal analysis provides a robust framework for confirming its chemical identity,



determining its solid-state properties, and ensuring the quality and stability of this critical antiretroviral drug. The experimental protocols and workflows outlined in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development.

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